6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which is further substituted with various phenyl groups and an ethoxy group.
Preparation Methods
The synthesis of 6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with appropriate aldehydes or ketones to form the triazolothiadiazine core. Subsequent substitution reactions introduce the ethoxyphenyl and fluorophenyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur in the thiadiazine ring makes it susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of shikimate dehydrogenase, an enzyme involved in the biosynthesis of aromatic amino acids in bacteria, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 6-(4-CHLOROPHENYL)-3-(1-PHENOXYETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 6-(3,4-DIMETHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and properties. The uniqueness of 6-(4-ETHOXYPHENYL)-N-(2-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H22FN5O2S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-2-33-18-14-12-16(13-15-18)21-22(24(32)27-20-11-7-6-10-19(20)26)34-25-29-28-23(31(25)30-21)17-8-4-3-5-9-17/h3-15,21-22,30H,2H2,1H3,(H,27,32) |
InChI Key |
UZWQJHMCGGVFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Origin of Product |
United States |
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